2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Overview
Description
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is a brominated phenolic compound with a tert-butylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol typically involves the bromination of a phenolic precursor followed by the introduction of the tert-butylamino group. One common method involves the bromination of 2,6-dibromo-4-tert-butylphenol using bromine in the presence of a suitable solvent. The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenolic derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s brominated phenolic structure makes it a potential candidate for studying enzyme inhibition and other biological interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to enzyme inhibition or modulation of biological pathways. The tert-butylamino group may also play a role in enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the tert-butylamino group.
2-Bromo-4,6-di-tert-butylphenol: Another brominated phenol with different substitution patterns.
Uniqueness
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is unique due to the presence of both bromine atoms and the tert-butylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dibromo-6-[(tert-butylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQXWGLNGROCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338208 | |
Record name | 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53500-38-2 | |
Record name | 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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